2H-Inden-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Inden-2-one, also known as 1,3-dihydro-2H-inden-2-one, is an organic compound with the molecular formula C9H8O. It is a bicyclic compound consisting of a benzene ring fused to a five-membered lactone ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2H-Inden-2-one can be synthesized through various methods. One common approach involves the cyclization of o-alkynylbenzaldehydes in the presence of a base. Another method includes the reaction of indan-1-one with oxidizing agents to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of indan-1-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Inden-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indan-1,2-dione.
Reduction: It can be reduced to form indan-1-ol.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Indan-1,2-dione
Reduction: Indan-1-ol
Substitution: Various substituted indanones depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2H-Inden-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, fragrances, and polymers
Wirkmechanismus
The mechanism of action of 2H-Inden-2-one involves its ability to interact with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indan-1-one: Similar structure but lacks the lactone ring.
Indan-2-one: Similar structure but differs in the position of the carbonyl group.
Indane-1,3-dione: Contains an additional carbonyl group compared to 2H-Inden-2-one.
Uniqueness
This compound is unique due to its bicyclic structure, which imparts distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
93465-07-7 |
---|---|
Molekularformel |
C9H6O |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
inden-2-one |
InChI |
InChI=1S/C9H6O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-6H |
InChI-Schlüssel |
UQUWSELRIJLNNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=O)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.